

4-Acetoxybenzaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxybenzaldehyde

Cat. No.: B1194636

[Get Quote](#)

An In-depth Technical Guide on **4-Acetoxybenzaldehyde** (CAS Number: 878-00-2)

This technical guide provides a comprehensive overview of **4-acetoxybenzaldehyde**, a versatile organic compound with applications in organic synthesis and potential relevance to drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its current and potential applications, and discusses its biological significance, including its role as a potential prodrug.

Core Data Presentation

Quantitative data for **4-acetoxybenzaldehyde** is summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	878-00-2	[1]
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	152-153 °C at 17 mmHg	[3]
Density	1.168 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.538	
Flash Point	113 °C (235.4 °F) - closed cup	
IUPAC Name	(4-formylphenyl) acetate	[1]
Synonyms	4-Formylphenyl acetate, p-Acetoxybenzaldehyde	[1] [2]

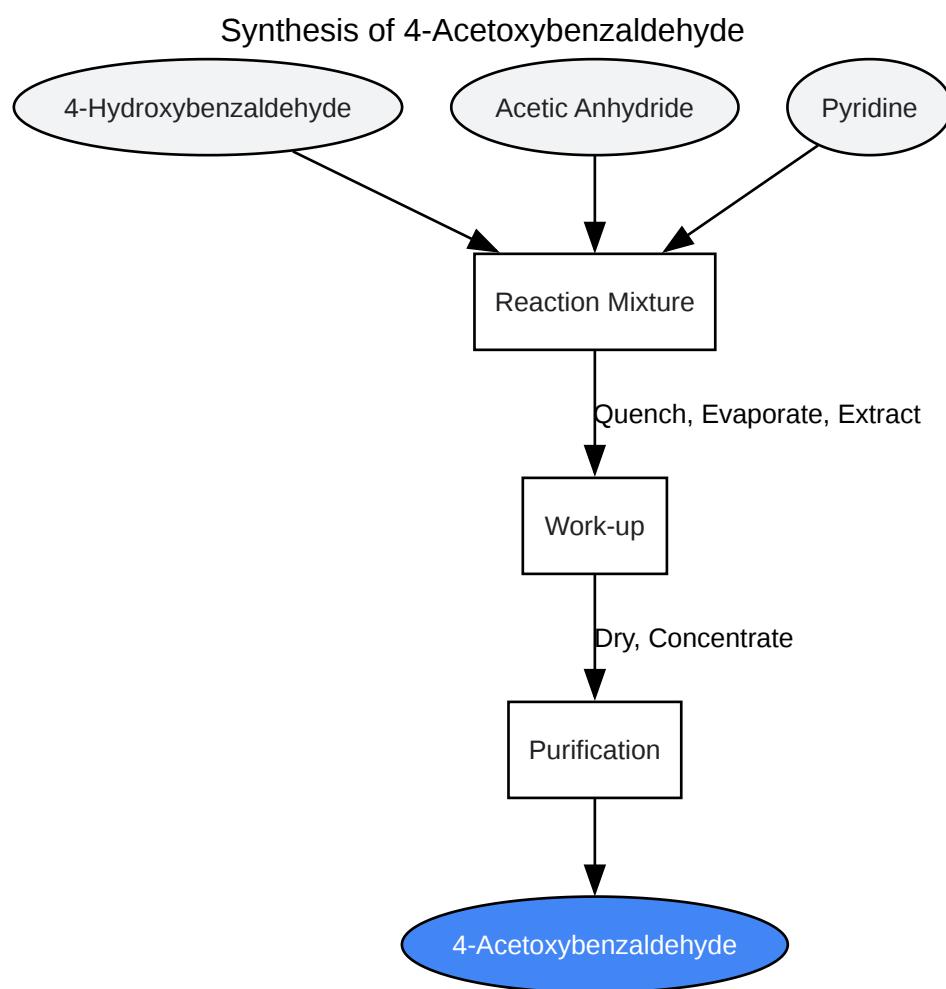
Synthesis of 4-Acetoxybenzaldehyde

4-Acetoxybenzaldehyde is readily synthesized from its precursor, 4-hydroxybenzaldehyde, through an O-acetylation reaction. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Acetylation of 4-Hydroxybenzaldehyde

Objective: To synthesize **4-acetoxybenzaldehyde** by the acetylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using acetic anhydride and pyridine.

Materials:


- 4-Hydroxybenzaldehyde
- Acetic anhydride (Ac₂O)

- Dry pyridine
- Toluene
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL per mmol of starting material).[4]
- Cool the solution to 0 °C using an ice bath.[4]
- Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.[4]
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.[4]

- Once the reaction is complete, quench the reaction by adding a small amount of dry methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[5]
- Dilute the residue with dichloromethane or ethyl acetate.[4]
- Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.[4]
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, the product can be further purified by column chromatography.

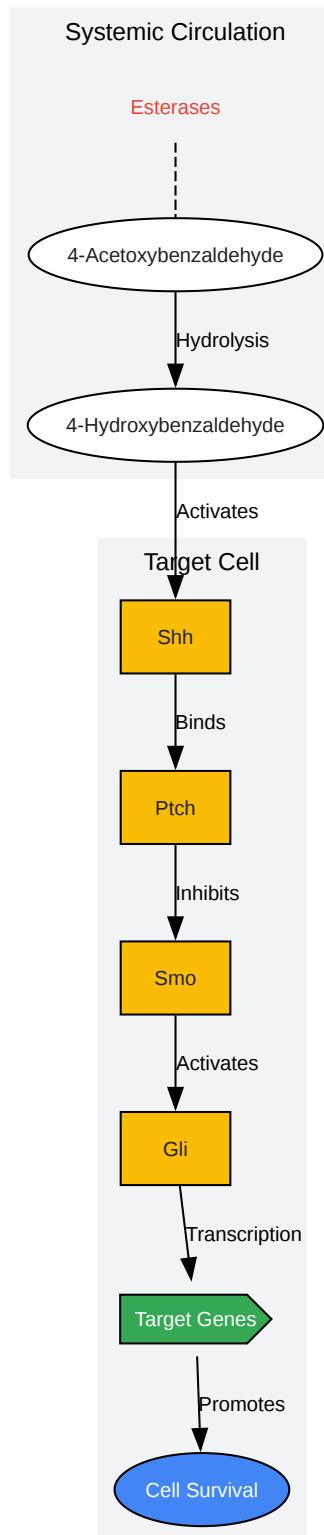
[Click to download full resolution via product page](#)**Figure 1:** Synthetic workflow for **4-acetoxybenzaldehyde**.

Applications in Research and Drug Development

4-Acetoxybenzaldehyde serves as a valuable intermediate in several areas of chemical synthesis and has potential applications in drug development.

- Protecting Group in Organic Synthesis: The acetyl group serves as an effective protecting group for the phenolic hydroxyl of 4-hydroxybenzaldehyde, which is a common building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.^[6]
- Solid-Phase Organic Synthesis: **4-Acetoxybenzaldehyde** derivatives have been utilized as polymer-bound linkers in solid-phase organic synthesis. This methodology is instrumental in generating large molecular libraries for lead discovery and optimization in drug development.^{[7][8]}
- Boron Neutron Capture Therapy (BNCT): **4-Acetoxybenzaldehyde** has been used in the synthesis of a novel functionalized azanonaborane cluster. BNCT is a targeted radiation therapy that shows promise for treating certain types of cancer.
- Precursor to Biologically Active Molecules: As a protected form of 4-hydroxybenzaldehyde, it can be used in multi-step syntheses of various biologically active compounds. 4-hydroxybenzaldehyde itself is a precursor to antihypertensive agents, anti-inflammatory drugs, and some antibiotics.^[6]

Biological Significance and Signaling Pathways


While direct studies on the biological activity of **4-acetoxybenzaldehyde** are limited, the known biological effects of its parent compound, 4-hydroxybenzaldehyde, suggest that it may function as a prodrug. Upon administration, the ester linkage could be hydrolyzed by esterases to release 4-hydroxybenzaldehyde, which has demonstrated several biological activities.

The Sonic Hedgehog (Shh) Signaling Pathway

Research has shown that 4-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial for embryonic development and has been implicated

in tissue repair and regeneration in adults. A study on astrocytes treated with excretory/secretory products from *Angiostrongylus cantonensis* found that 4-hydroxybenzaldehyde enhanced cell survival by activating the Shh pathway and inhibiting the expression of apoptosis-related molecules.[9]

Potential Prodrug Action and Shh Pathway Activation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Acetoxybenzaldehyde: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194636#4-acetoxybenzaldehyde-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com